

# physicochemical properties of 2,3-Dihydroxy-2-methylpropanoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3-Dihydroxy-2-methylpropanoic acid

Cat. No.: B031557

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,3-Dihydroxy-2-methylpropanoic Acid**

## Introduction

**2,3-Dihydroxy-2-methylpropanoic acid**, also known as  $\alpha$ -Methylglyceric Acid, is a dihydroxy monocarboxylic acid.[1] It is functionally related to propionic acid.[1] This compound is of interest to researchers as a biogenic secondary organic aerosol, playing a role in atmospheric chemistry.[1] For professionals in drug development and chemical synthesis, understanding its physicochemical properties is crucial for its potential application as a chiral building block and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of its key physicochemical characteristics, supported by experimental protocols and theoretical insights.

## Core Physicochemical Properties

A summary of the fundamental physicochemical properties of **2,3-Dihydroxy-2-methylpropanoic acid** is presented below. These parameters are essential for predicting the compound's behavior in various solvents and at different temperatures.

Property	Value	Source
Molecular Formula	C4H8O4	[2]
Molar Mass	120.1 g/mol	[2]
Appearance	Solid	[2]
Color	White to Off-White	[2]
Density	1.425±0.06 g/cm <sup>3</sup> (Predicted)	[2]
Boiling Point	358.8±27.0 °C (Predicted)	[2]
pKa	3.78±0.16 (Predicted)	[2]
Solubility	Slightly soluble in Methanol and Water	[2]

## Solubility Profile

The solubility of **2,3-Dihydroxy-2-methylpropanoic acid** is dictated by its molecular structure, which features two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.[3]

The slight solubility in water can be attributed to the competing influences of the polar functional groups and the nonpolar methyl group.[2][3] The solubility is also expected to be pH-dependent. In basic conditions, the carboxylic acid group will deprotonate to form a carboxylate, which is more soluble in water. Conversely, in acidic conditions, the carboxylic acid will remain protonated, potentially reducing its aqueous solubility.[3]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **2,3-Dihydroxy-2-methylpropanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectral data for 2,3-dihydroxy-2-methyl-propanoic acid has been reported.[4] The key signals in the <sup>1</sup>H NMR spectrum are:

- A signal at 3.798 ppm.
- A signal at 3.599 ppm.
- A signal at 1.363 ppm.[4]

The presence of these signals is consistent with the protons in the molecule's structure. Further analysis, including <sup>13</sup>C NMR and 2D NMR techniques, would provide a more complete picture of the molecule's connectivity.[4][5]

## Mass Spectrometry (MS)

Mass spectrometry data is available for the trimethylsilyl (TMS) derivative of **2,3-Dihydroxy-2-methylpropanoic acid**. [6][7] This derivatization is a common technique used to increase the volatility of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. The molecular formula of the 3TMS derivative is C<sub>13</sub>H<sub>32</sub>O<sub>4</sub>Si<sub>3</sub>, with a molecular weight of 336.6473. [6][7]

## Infrared (IR) Spectroscopy

While specific IR data for this compound was not found in the provided search results, one can predict the characteristic absorption bands based on its functional groups. Expected peaks would include a broad O-H stretch from the hydroxyl and carboxylic acid groups (around 3300-2500 cm<sup>-1</sup>), a C=O stretch from the carboxylic acid (around 1700 cm<sup>-1</sup>), and C-O stretches (around 1300-1000 cm<sup>-1</sup>).

## Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

## Principle

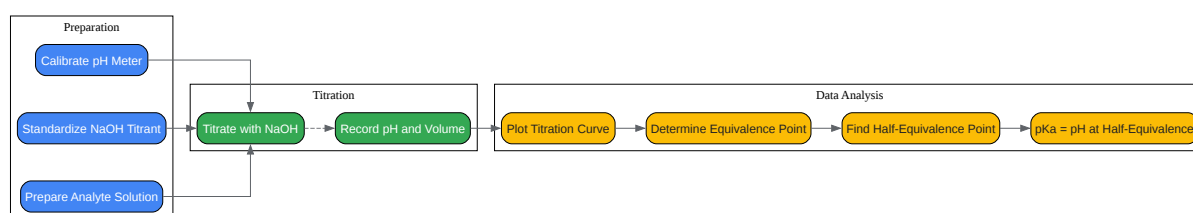
Potentiometric titration involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (**2,3-Dihydroxy-2-methylpropanoic acid**). The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.

## Methodology

- Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of **2,3-Dihydroxy-2-methylpropanoic acid** and dissolve it in 50 mL of deionized water.
- Titration Setup:
  - Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.
  - Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
  - Immerse the calibrated pH electrode and a temperature probe into the analyte solution.
  - Fill a burette with a standardized 0.1 M NaOH solution.
- Titration Procedure:
  - Record the initial pH of the analyte solution.
  - Add the NaOH solution in small increments (e.g., 0.1 mL).
  - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
  - Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.
- Data Analysis:
  - Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

- Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve.
- The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
- The pKa is equal to the pH at the half-equivalence point.

## Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

## Relevance in Drug Development

While specific applications of **2,3-Dihydroxy-2-methylpropanoic acid** in drug development are not extensively documented, its structural motifs are relevant. As a chiral alpha-hydroxy acid, it can serve as a valuable building block in the synthesis of more complex pharmaceutical compounds where stereochemistry is crucial for biological activity.<sup>[8]</sup>

The physicochemical properties detailed in this guide are critical for:

- **Formulation Development:** Solubility data is essential for designing appropriate dosage forms.
- **ADME Prediction:** pKa influences the absorption and distribution of a drug candidate.
- **Chemical Synthesis:** Understanding properties like boiling point and solubility is crucial for reaction setup and purification.

The synthesis of structurally similar alpha-hydroxy acids often involves methods like diazotization of corresponding amino acids, highlighting a potential route for the production of **2,3-Dihydroxy-2-methylpropanoic acid** and its derivatives for research and development.[8]  
[9]

## Conclusion

**2,3-Dihydroxy-2-methylpropanoic acid** is a molecule with a range of interesting physicochemical properties stemming from its combination of hydroxyl, carboxylic acid, and methyl functional groups. A thorough understanding of these properties, from basic parameters like molar mass and pKa to detailed spectroscopic data, is fundamental for its application in atmospheric sciences and as a potential building block in synthetic chemistry and drug discovery. The experimental protocols and theoretical considerations outlined in this guide provide a framework for researchers and scientists to effectively work with and characterize this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,3-dihydroxy-2-methyl-propanoic acid | 21620-60-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,3-dihydroxy-2-methyl-propanoic acid(21620-60-0) 1H NMR spectrum [chemicalbook.com]
- 5. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]
- 7. 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of 2,3-Dihydroxy-2-methylpropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031557#physicochemical-properties-of-2-3-dihydroxy-2-methylpropanoic-acid]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)